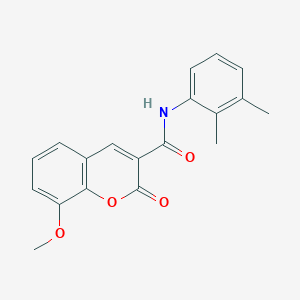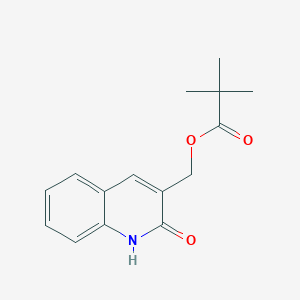
(2-hydroxy-3-quinolinyl)methyl pivalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis The synthesis of quinoline derivatives, such as (2-hydroxy-3-quinolinyl)methyl pivalate, often involves complex reactions including the Friedlander synthesis, which is well-established for generating substituted quinolines from N-pivaloylanilines. This method involves lithiation followed by formylation and condensation with active methylene compounds (Ubeda, Villacampa, & Avendaño, 1998).
Molecular Structure Analysis Quinoline derivatives can display a range of molecular structures, including discrete molecular complexes and coordination polymers. For example, certain quinoline-based compounds form structures with unique coordination modes when combined with metals, demonstrating diverse molecular frameworks and emitting strong fluorescence upon excitation at room temperature (Rad et al., 2016).
Chemical Reactions and Properties Quinoline derivatives participate in various chemical reactions, leading to diverse biological and chemical properties. For instance, electrophilic aminations with anthranils have been used to create condensed quinolines, showcasing the reactivity of quinoline structures in synthesizing complex heterocyclic compounds (Li et al., 2018).
Physical Properties Analysis While specific data for this compound were not available, quinoline derivatives typically exhibit distinct physical properties such as fluorescence and specific melting and boiling points, which can be altered by different substitutions on the quinoline nucleus.
Chemical Properties Analysis The chemical properties of quinoline derivatives are influenced by their molecular structure. They can act as ligands in metal complexes, participate in hydrogen bonding, and exhibit photoluminescent properties, which make them valuable in various applications, including materials science and sensor technology (Rad et al., 2016).
作用机制
Target of Action
Quinoline derivatives have been studied extensively and are known to interact with a variety of biological targets .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, often involving the formation of complexes with proteins or enzymes .
Biochemical Pathways
Quinoline derivatives have been shown to influence a variety of biochemical pathways, often related to their target proteins or enzymes .
Pharmacokinetics
The pivalate ester is known for being resistant to hydrolysis to the parent acid . This resistance could potentially affect the bioavailability of the compound.
Result of Action
Quinoline derivatives are known to have a wide range of biological activities, often related to their interactions with target proteins or enzymes .
Action Environment
Factors such as ph and temperature can affect the stability of pivalate esters .
安全和危害
属性
IUPAC Name |
(2-oxo-1H-quinolin-3-yl)methyl 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-15(2,3)14(18)19-9-11-8-10-6-4-5-7-12(10)16-13(11)17/h4-8H,9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZAAWQBJXZYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1=CC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

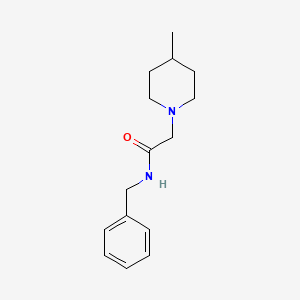
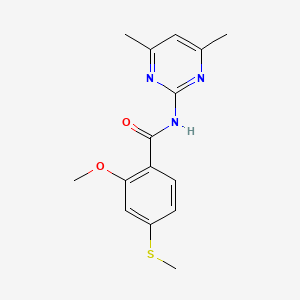


![5-[(4-fluorophenoxy)methyl]-N-(3-methylphenyl)-2-furamide](/img/structure/B5781751.png)
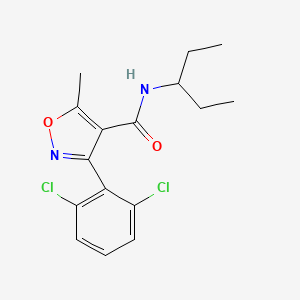

![1-[2-(methoxymethyl)benzyl]-1H-benzimidazole](/img/structure/B5781777.png)
methanone](/img/structure/B5781780.png)
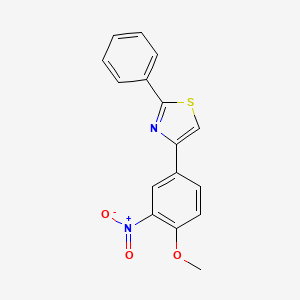
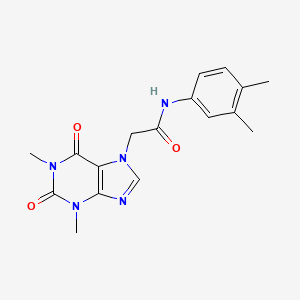

![2-(2-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5781811.png)
